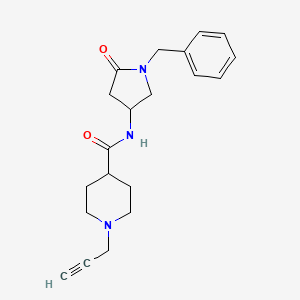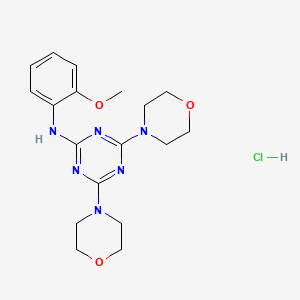![molecular formula C12H15BrO3 B2845461 2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid CAS No. 920122-78-7](/img/structure/B2845461.png)
2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid” is a chemical compound with the CAS Number: 920122-78-7 . It has a molecular weight of 287.15 and its IUPAC name is (2-bromo-4-sec-butylphenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for “2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid” is 1S/C12H15BrO3/c1-3-8(2)9-4-5-11(10(13)6-9)16-7-12(14)15/h4-6,8H,3,7H2,1-2H3,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid” include a molecular weight of 287.15 and a molecular formula of C12H15BrO3 .Wissenschaftliche Forschungsanwendungen
Natural Compound Identification and Antioxidant Activity
Natural bromophenols, including derivatives related to 2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid, have been isolated from marine sources such as red algae. These compounds exhibit significant antioxidant activity, suggesting their potential application in protecting against oxidative stress and related diseases. For instance, compounds isolated from the marine red alga Polysiphonia urceolata showed substantial DPPH radical-scavenging activity, indicating their utility as natural antioxidants (Li et al., 2007).
Chemical Synthesis and Reaction Kinetics
Studies on the bromination kinetics of phenolic compounds have provided insights into the chemical behavior of bromophenol derivatives, including those structurally related to 2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid. These studies help in understanding the electrophilic substitution patterns and reaction kinetics, which are crucial for designing synthetic routes and applications in organic synthesis (Böhmer et al., 1983).
Environmental and Analytical Chemistry
Research into the degradation and analysis of phenolic ether compounds, which share functional groups with 2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid, has led to the development of green chemical methods for ether cleavage. These methods are significant for environmental chemistry, offering potential applications in the bioremediation and treatment of phenolic pollutants (Boovanahalli et al., 2004).
Herbicide Research and Development
The compound has also been studied in the context of herbicide action, where derivatives have shown effectiveness in controlling vegetation, indicating the potential for developing new herbicides. Although direct studies on 2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid might be limited, related research provides a foundation for exploring its herbicidal properties and environmental impacts (Bovey et al., 1969).
Material Science and Separation Technology
In material science and separation technology, studies on similar bromophenol derivatives have facilitated the development of novel materials and methods for the separation of rare earth elements, demonstrating the compound's potential applications in refining and extracting valuable materials from complex mixtures (Wang et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromo-4-butan-2-ylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-8(2)9-4-5-11(10(13)6-9)16-7-12(14)15/h4-6,8H,3,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPLHUGPRXWFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Bromo-4-(sec-butyl)phenoxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)
![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)
![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)
![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)
![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)



![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)
![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)
![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2845396.png)
